molecular formula C16H13I2N3O5 B3729918 N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No. B3729918
M. Wt: 581.10 g/mol
InChI Key: LHDMNLQYCJEOKT-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as HDBA, is a synthetic compound that has been widely studied for its potential therapeutic applications. HDBA belongs to a class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cell growth and survival. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to modulate the expression of various genes and proteins that are involved in cell growth and survival, including p53, Bcl-2, and VEGF.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is its broad-spectrum activity against a wide range of cancer cell lines and infectious agents. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide also exhibits low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential avenue is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential synergistic effects with other chemotherapeutic agents. Finally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into the development of novel therapeutic strategies for cancer and infectious diseases.

Scientific Research Applications

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been studied for its potential neuroprotective effects against Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMNLQYCJEOKT-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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